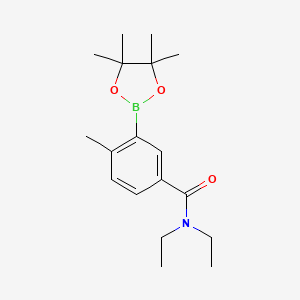

N,N-diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 911693-70-4) is a boronic ester-functionalized benzamide derivative with the molecular formula C₁₈H₂₈BNO₃ and a molecular weight of 317.23 g/mol . Its structure comprises:

- A benzamide core with a methyl group at the 4-position of the aromatic ring.

- N,N-Diethyl substituents on the amide nitrogen.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (boronic ester) at the 3-position of the benzene ring.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronic ester group, enabling carbon-carbon bond formation in the presence of palladium catalysts . Its lipophilic diethylamide substituents enhance solubility in organic solvents, making it suitable for synthetic organic chemistry applications .

Properties

IUPAC Name |

N,N-diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-8-20(9-2)16(21)14-11-10-13(3)15(12-14)19-22-17(4,5)18(6,7)23-19/h10-12H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQURTOCTDZOVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N(CC)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a boronic acid or boronate ester and the corresponding aryl halide under palladium-catalyzed conditions.

Amidation: The benzamide moiety is formed by reacting the aryl boronic ester with an appropriate amine, such as N,N-diethylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of boronic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Catalysis: Acts as a ligand in various catalytic processes.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Medicine:

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

Material Science: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide (CAS: 400727-57-3)

Key Differences :

- Substituents on Amide Nitrogen : N,N-Dimethyl (vs. diethyl in the target compound).

- Position of Boronic Ester : Para (4-position) on the benzene ring (vs. meta/3-position in the target compound).

Impact on Properties :

N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1146157-79-0)

Key Differences :

- Amide Substituents : N-Ethyl and 2-methyl groups (vs. N,N-diethyl in the target compound).

- Boronic Ester Position : Para (4-position) with a methyl group at the 2-position.

Impact on Properties :

- Steric Effects : The 2-methyl group introduces steric hindrance near the boronic ester, which may slow transmetallation steps in Suzuki reactions.

- Electronic Effects : The ethyl-methyl substitution pattern could alter electron density on the amide nitrogen, influencing hydrogen-bonding interactions or catalyst coordination .

N-[2-(Dimethylamino)ethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 840521-76-8)

Key Differences :

- Amide Substituent: A dimethylaminoethyl group (vs. diethyl in the target compound).

- Boronic Ester Position : Meta (3-position), same as the target compound.

Impact on Properties :

- Polarity: The dimethylaminoethyl group introduces a polar, weakly basic side chain, enhancing water solubility. This is advantageous for biological applications (e.g., prodrugs or enzyme inhibitors).

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine (Compound 13)

Key Differences :

- Core Structure : Incorporates a nitrobenzoxadiazole moiety instead of a benzamide.

- Boronic Ester Position : Meta (3-position) relative to the nitro group.

Impact on Properties :

- Electronic Effects : The electron-withdrawing nitro group deactivates the aromatic ring, reducing the boronic ester’s reactivity in cross-couplings.

- Applications : This compound is tailored for fluorescence sensing or bioimaging due to the nitrobenzoxadiazole’s light-absorbing properties, diverging from the target compound’s synthetic focus .

Comparative Data Table

Biological Activity

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse sources and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2828445-96-9 |

| Molecular Formula | C17H28BNO4S |

| Molecular Weight | 353.28 g/mol |

| Purity | >98.0% (GC) |

| Physical Form | Crystalline Powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. The compound's structure allows it to bind effectively to the ATP-binding sites of these kinases, thereby inhibiting their activity.

Biological Activity

Research studies have demonstrated that this compound exhibits significant biological activity through various mechanisms:

- Kinase Inhibition : The compound has shown inhibitory effects on several receptor tyrosine kinases (RTKs), which are implicated in cancer progression. For instance, it has been noted to inhibit the epidermal growth factor receptor (EGFR) with IC50 values in the low-nanomolar range .

- Antiproliferative Effects : In vitro studies indicate that this compound reduces cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Selectivity : The compound demonstrates selectivity towards mutated forms of kinases compared to their wild-type counterparts. This selectivity is beneficial for targeting specific cancer types with fewer side effects .

Case Studies

Several case studies have evaluated the efficacy and safety profile of this compound:

Case Study 1: EGFR Mutant Inhibition

A study focused on non-small cell lung cancer (NSCLC) highlighted that the compound effectively inhibited the L858R mutant form of EGFR more than the wild-type receptor. This selectivity suggests its potential use in targeted therapies for patients with specific mutations .

Case Study 2: Antitumor Activity in Animal Models

In vivo studies using mouse models demonstrated significant tumor regression upon treatment with this compound. The results indicated a reduction in tumor size and improved survival rates compared to control groups .

Safety Profile

While the compound shows promising biological activity, its safety profile is crucial for therapeutic applications. Toxicological assessments have indicated mild adverse effects such as skin irritation and gastrointestinal disturbances at higher doses. Continuous monitoring and further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the most reliable synthetic routes for preparing N,N-diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety for aryl-aryl bond formation. Key steps include:

- Borylation : Introduce the dioxaborolane group using pinacol borane under Pd catalysis (e.g., Pd(dppf)Cl₂) .

- Amide coupling : React the boronic ester intermediate with N,N-diethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Use automated column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, followed by recrystallization for high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .

- Handling : Conduct reactions under anhydrous conditions (Schlenk line/glovebox) to avoid moisture-induced degradation .

- Stability assays : Monitor via TLC or LC-MS to detect hydrolysis (free boronic acid appears as a lower Rf spot or earlier eluting peak) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., absence of undesired substitution patterns). The boronate ester proton appears as a singlet at ~1.3 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₉BNO₃: 338.2242) .

- IR : Detect boronate ester B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronate ester?

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for sterically hindered substrates. Lower catalyst loading (1–2 mol%) reduces side reactions .

- Base optimization : Cs₂CO₃ or K₃PO₄ in THF/H₂O (3:1) enhances transmetallation efficiency .

- Kinetic studies : Monitor coupling progress via in situ ¹¹B NMR to detect boronic acid intermediates and adjust reaction time .

Q. What strategies address low regioselectivity in cross-coupling reactions involving this compound?

- Directed ortho-metalation : Install directing groups (e.g., amides) to control coupling positions .

- Computational modeling : Use DFT (e.g., Gaussian 09) to predict electronic effects of the N,N-diethylamide group on aryl halide reactivity .

- Competition experiments : Compare coupling rates with para- vs. meta-substituted aryl halides to identify steric/electronic biases .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Refinement protocols : Use SHELXL for high-resolution data (R-factor < 5%), incorporating anisotropic displacement parameters for boron atoms .

- Twinned crystals : Apply HKL-3000 or CrysAlisPro to deconvolute overlapping diffraction patterns .

- Validation tools : Check CIF files with PLATON to identify missed symmetry or disorder .

Q. What are the challenges in quantifying boronate ester hydrolysis under physiological conditions?

- LC-MS/MS : Develop a method with deuterated internal standards (e.g., d₆-benzamide) to track hydrolysis products in PBS buffer (pH 7.4) .

- Kinetic profiling : Fit data to a first-order model to calculate half-life (t₁/₂) and activation energy (ΔG‡) .

- Competing equilibria : Account for buffer effects (e.g., phosphate binding to boron) using Job’s plot analysis .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- DFT calculations : Optimize transition states (B3LYP/6-31G*) for Suzuki coupling to identify rate-limiting steps .

- Molecular docking : Simulate interactions with Pd catalysts (e.g., Pd(0) vs. Pd(II) species) to design ligand-modified catalysts .

- Hammett analysis : Correlate substituent effects (σ values) on the benzamide ring with reaction rates .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

- Standardized workup : Quench reactions with NH₄Cl (aq) to remove Pd residues, followed by extraction with EtOAc (3×) .

- Batch consistency : Pre-dry solvents (MgSO₄) and substrates (vacuum oven, 40°C) to minimize variability .

- QC metrics : Set acceptance criteria for purity (≥95% by HPLC), yield (≥60%), and residual Pd (<10 ppm) .

Q. How can researchers mitigate side reactions during functionalization of the benzamide group?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or silyl ethers for hydroxyls to prevent undesired coupling .

- Low-temperature lithiation : Generate lithium amides at –78°C to control electrophilic substitution .

- In situ quenching : Add scavengers (e.g., polymer-bound thiourea) to trap reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.